3,3-Difluoro-1-prolylpiperidine

Description

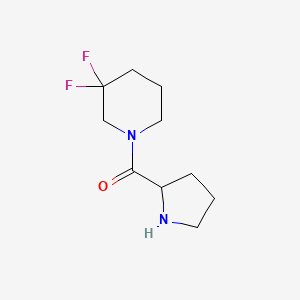

Structure

3D Structure

Properties

IUPAC Name |

(3,3-difluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N2O/c11-10(12)4-2-6-14(7-10)9(15)8-3-1-5-13-8/h8,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJCIWTVSLMCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties and Structure

3,3-Difluoro-1-prolylpiperidine is a synthetic organic compound characterized by a proline ring linked via an amide bond to a piperidine (B6355638) ring that is substituted with two fluorine atoms at the 3-position. The geminal difluorination on the piperidine ring is a key structural feature. While extensive experimental data is not publicly available, its basic properties can be identified.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1888584-86-8 | chemsrc.com |

| Molecular Formula | C₁₀H₁₆F₂N₂O | chemsrc.com |

| Molecular Weight | 218.24 g/mol | chemsrc.com |

This table is populated with data from chemical databases and may contain computed values.

Synthesis and Characterization

Specific, peer-reviewed methods for the synthesis of 3,3-Difluoro-1-prolylpiperidine are not detailed in the scientific literature. However, its structure suggests a synthetic route involving the coupling of a proline derivative with a 3,3-difluoropiperidine (B1349930) precursor. The synthesis of fluorinated heterocyclic building blocks, such as 3,3-difluoropyrrolidine (B39680) and 3,3-difluoropiperidine, often involves multi-step processes. These can include fluorination of a ketone precursor followed by reductive amination or other cyclization strategies. The final step would likely be an amide bond formation between the proline and piperidine (B6355638) moieties.

Mechanism of Action and Biological Activity

There is no published research detailing a specific mechanism of action or confirmed biological activity for 3,3-Difluoro-1-prolylpiperidine. However, its core structure, which combines a proline and a piperidine (B6355638) ring, is a well-known scaffold in a class of therapeutic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors. wikipedia.orgoatext.comnih.govnih.gov

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govdiabetesjournals.org These hormones are crucial for glucose homeostasis, as they stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. nih.govdiabetes.org.uk By inhibiting DPP-4, the levels of active GLP-1 are increased, which helps to lower blood glucose levels in patients with type 2 diabetes. wikipedia.orgdiabetes.org.uk Many established DPP-4 inhibitors, such as sitagliptin (B1680988) and saxagliptin, are peptidomimetic compounds that interact with the active site of the enzyme. oatext.comsrce.hr

Given that this compound possesses the prolylpiperidine core, it is plausible that it was synthesized as a candidate for DPP-4 inhibition. However, without experimental data, this remains a hypothesis based on structural analogy.

Research Applications and Therapeutic Potential

As there are no published studies on this specific compound, there are no documented research applications or established therapeutic uses. The potential therapeutic area for compounds of this class is primarily in the management of type 2 diabetes, owing to the connection with DPP-4 inhibition. wikipedia.orgdiabetes.org.uk

The inclusion of a gem-difluoro group is a common strategy in modern medicinal chemistry. enamine.netacs.org The replacement of a methylene (B1212753) group (CH₂) with a difluoromethylene group (CF₂) can significantly alter a molecule's physicochemical properties. nih.govresearchgate.net These changes can include:

Modulation of pKa : The strong electron-withdrawing nature of fluorine can lower the basicity of nearby amine groups. nih.gov

Increased Metabolic Stability : The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, potentially leading to a longer half-life in the body. enamine.netnih.gov

Conformational Effects : Fluorine substitution can influence the preferred conformation of the ring structure, which can affect binding affinity to a biological target.

Therefore, the investigation of 3,3-Difluoro-1-prolylpiperidine would likely focus on how these fluorine atoms impact its potential activity and pharmacokinetic properties compared to its non-fluorinated counterparts.

Derivatives and Structure Activity Relationship Sar

No structure-activity relationship (SAR) studies for 3,3-Difluoro-1-prolylpiperidine have been published. SAR studies are fundamental in drug discovery, as they explore how modifying different parts of a molecule affects its biological activity.

For a hypothetical SAR study of this compound as a DPP-4 inhibitor, researchers might synthesize a series of derivatives to investigate key interactions. For example, studies on other fluorinated enzyme inhibitors have shown that the position and degree of fluorination can dramatically impact potency. nih.govacs.orgnih.gov A clear trend was found in one study where increasing the degree of fluorination on an acetamido group led to a decrease in inhibitory potency. nih.gov Similarly, SAR studies on other DPP-4 inhibitors have highlighted the importance of specific functional groups for binding within the enzyme's active site. nih.govsrce.hr For this molecule, modifications could be made to the proline ring, the piperidine (B6355638) ring, or the stereochemistry of the chiral centers to determine their importance for activity.

Conclusion

3,3-Difluoro-1-prolylpiperidine is a chemical entity with structural features that suggest its potential as a dipeptidyl peptidase-4 inhibitor. While its existence is confirmed by its CAS number and molecular formula, a detailed public record of its synthesis, a complete profile of its physicochemical properties, and comprehensive data from in vitro and in vivo studies are not yet available. The information on related chemical structures and the general class of DPP-4 inhibitors provides a framework for the anticipated biological activity of this compound. Further research is necessary to fully elucidate the scientific profile of this compound.

An in-depth analysis of the chemical compound this compound reveals a molecule of interest primarily due to its structural components, which are suggestive of potential applications in medicinal chemistry. However, detailed published research specifically on this compound is notably scarce. This article synthesizes the available information and provides context based on its structural features.

Q & A

Q. What role does the prolylpiperidine scaffold play in enhancing blood-brain barrier (BBB) penetration?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.